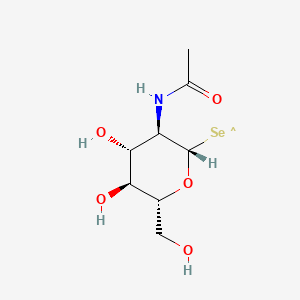

SeGalNac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14NO5Se |

|---|---|

Molecular Weight |

283.17 g/mol |

InChI |

InChI=1S/C8H14NO5Se/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |

InChI Key |

KFURHNAAZVFWMU-PVFLNQBWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1[Se])CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1[Se])CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of SeGalNac: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, synthesis, and metabolic significance of SeGalNac (and its methylated form, 1β-methylseleno-N-acetyl-D-galactosamine), a key player in selenium metabolism.

This technical guide provides a comprehensive overview of this compound, a selenium-containing monosaccharide derivative. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, offers a detailed look at its synthesis and metabolic pathway, and presents relevant quantitative data in a structured format.

Chemical Structure and Properties

This compound, in its commonly identified methylated form, is chemically known as 1β-methylseleno-N-acetyl-D-galactosamine . It is a selenium metabolite found in human urine and is considered a key molecule in the study of selenoglucose metabolism. The structure consists of an N-acetylgalactosamine core where the anomeric hydroxyl group is substituted with a methylseleno group.

The presence of selenium, a trace element essential for various biological processes, imparts unique properties to this sugar derivative. Its high water solubility is a notable characteristic.

Table 1: Physicochemical Properties of 1β-methylseleno-N-acetyl-D-galactosamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₅Se | PubChem |

| Molecular Weight | 298.21 g/mol | PubChem |

| IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide | PubChem |

| SMILES | CC(=O)N[C@@H]1--INVALID-LINK--CO)O">C@HO | PubChem |

| Stereochemistry | The selenium atom is in a β-configuration at the anomeric carbon (C1). The galactosamine moiety adopts the D-configuration. | Inferred from name and structure |

Spectroscopic and Analytical Data

The structural elucidation of 1β-methylseleno-N-acetyl-D-galactosamine has been confirmed through various spectroscopic techniques. While a complete, publicly available dataset is not readily found in a single source, the following tables summarize expected and reported data based on the analysis of this and structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the GalNAc Core

Note: The following are predicted chemical shifts for the N-acetyl-D-galactosamine core and will be influenced by the methylseleno group. Experimental data for the full molecule is required for precise assignments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.5-5.2 | ~90-100 |

| H-2 | ~3.8-4.2 | ~50-55 |

| H-3 | ~3.5-3.9 | ~70-75 |

| H-4 | ~3.9-4.3 | ~65-70 |

| H-5 | ~3.4-3.8 | ~75-80 |

| H-6a, 6b | ~3.6-4.0 | ~60-65 |

| N-Acetyl CH₃ | ~1.9-2.1 | ~20-25 |

| Se-CH₃ | Not available | Not available |

Table 3: Mass Spectrometry Fragmentation Data for N-acetylhexosamines

Note: The fragmentation of this compound is expected to follow similar pathways to other N-acetylhexosamines, with characteristic losses of water, the N-acetyl group, and cross-ring cleavages. The presence of selenium will result in a characteristic isotopic pattern in the mass spectrum.

| m/z | Proposed Fragment | Description |

| [M+H]⁺ | Protonated molecular ion | The intact molecule with an added proton. |

| [M+H - H₂O]⁺ | Loss of water | Dehydration of the sugar ring. |

| [M+H - CH₃CONH₂]⁺ | Loss of acetamide | Cleavage of the N-acetyl group. |

| Various | Cross-ring fragments | Cleavage across the sugar ring, providing structural information. |

Experimental Protocols

Synthesis of 1β-methylseleno-N-acetyl-D-galactosamine

The synthesis of 1β-methylseleno-N-acetyl-D-galactosamine has been reported and is crucial for obtaining standards for analytical and biological studies.[1][2] The following is a generalized protocol based on reported syntheses.

Workflow for the Synthesis of 1β-methylseleno-N-acetyl-D-galactosamine

Caption: A generalized workflow for the chemical synthesis of 1β-methylseleno-N-acetyl-D-galactosamine.

Detailed Methodology:

-

Protection of Hydroxyl Groups: N-acetyl-D-galactosamine is first peracetylated using a mixture of acetic anhydride and pyridine to protect all hydroxyl groups. This step is crucial for controlling the stereoselectivity of the subsequent glycosylation reaction.

-

Formation of the Glycosyl Halide: The peracetylated sugar is then treated with a hydrogen halide, such as hydrogen bromide in acetic acid, to form the corresponding glycosyl halide at the anomeric carbon.

-

Introduction of the Methylseleno Group: The glycosyl halide is reacted with a selenium nucleophile, which can be generated in situ from dimethyl diselenide and a reducing agent like sodium borohydride. This step introduces the methylseleno group at the anomeric position, typically with inversion of stereochemistry, leading to the β-anomer.

-

Deprotection: The acetyl protecting groups are removed by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, to yield the final product, 1β-methylseleno-N-acetyl-D-galactosamine.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Quantitative Analysis in Urine

The quantification of this compound in biological samples like urine is essential for metabolic studies. This is typically achieved using hyphenated analytical techniques.

Experimental Workflow for Urinary this compound Analysis

Caption: A typical workflow for the quantitative analysis of this compound in urine samples.

Detailed Methodology:

-

Sample Preparation: Urine samples are typically centrifuged to remove particulate matter and may be filtered. For trace analysis, a pre-concentration step might be necessary.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Separation can be achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns.

-

Detection and Quantification: The eluent from the HPLC is introduced into a mass spectrometer. Inductively coupled plasma mass spectrometry (ICP-MS) is highly sensitive for selenium detection, while electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide structural confirmation and quantification through specific fragmentation patterns. Quantification is performed by comparing the signal of the analyte to that of a known concentration of a synthesized standard.

Metabolic Pathway and Biological Significance

This compound is a significant metabolite in the excretory pathway of selenium.[1][3] Its formation is a detoxification mechanism to eliminate excess selenium from the body. To date, a direct role for this compound in cellular signaling pathways has not been established.

Proposed Metabolic Pathway of Selenosugars

Caption: The proposed metabolic pathway for the formation and excretion of selenosugars.

The metabolic pathway begins with inorganic selenium being reduced to selenide. Selenide then reacts with oxidized glutathione (GSSG) to form selenodiglutathione, which is subsequently reduced to glutathionylselenol. This reactive selenium species is thought to react with UDP-N-acetylgalactosamine (UDP-GalNAc) to form a glutathione-S-conjugated this compound. This intermediate is then believed to undergo reductive methylation, with S-adenosylmethionine (SAM) as the methyl donor, to form the final excretory product, 1β-methylseleno-N-acetyl-D-galactosamine, which is eliminated in the urine.[1][3]

Conclusion

This compound, and its methylated derivative, are important molecules in the context of selenium metabolism and detoxification. This guide provides a foundational understanding of its chemical structure, methods for its synthesis and analysis, and its established biological role. For researchers in toxicology, nutrition, and drug development, a thorough understanding of the metabolic fate of selenium, including the formation of selenosugars, is critical. Further research may yet uncover additional biological functions for these fascinating selenium-containing carbohydrates.

References

A Technical Guide to SeGalNac (1β-methylseleno-N-acetyl-D-galactosamine): Discovery, Natural Occurrence, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SeGalNac (1β-methylseleno-N-acetyl-D-galactosamine), a naturally occurring organoselenium compound. This compound belongs to the class of selenosugars, or selenoglycosides, where selenium replaces the oxygen atom in the glycosidic bond. This document details the discovery of this compound as a human metabolite, its chemical structure, and its context within the broader field of selenium biology. While research on this compound is still emerging, this guide explores its potential applications, drawing parallels with the well-established use of its non-selenium analog, GalNAc (N-acetylgalactosamine), in targeted drug delivery. Included are summaries of known data, generalized experimental methodologies, and diagrams illustrating relevant biological pathways and workflows to support further research and development.

Introduction to Selenium and Selenoglycosides

Selenium is an essential trace element crucial for human health, functioning primarily as a component of selenoproteins that play vital roles in antioxidant defense, thyroid hormone metabolism, and immune function.[1][2][3][4][5] The biological activity and toxicity of selenium are highly dependent on its chemical form, with organic forms like selenomethionine being more efficiently assimilated and less toxic than inorganic forms.[6]

Selenoglycosides are a class of organoselenium compounds where a selenium atom bridges a sugar moiety to an aglycone, or in the case of selenosugars, replaces the anomeric oxygen.[7] These compounds are of significant interest due to the unique biochemical properties conferred by the selenium atom and their potential for therapeutic applications, including as glycosidase inhibitors.[7]

Discovery and Natural Occurrence of this compound

This compound was first identified as a selenium metabolite present in human urine.[8] Its discovery is part of ongoing efforts to characterize the metabolic pathways of selenium in mammals. Research has shown that mammals are capable of biosynthesizing selenium sugars, with selenoglycosides being major selenium metabolites.[6]

The identification of this compound and other related selenosugars has provided insight into selenium detoxification and homeostasis.[6][9] While most selenoglycosides are studied via chemical synthesis, the existence of naturally occurring derivatives of galactosamine and glucosamine in human urine underscores their biological relevance.[6][9]

Data Presentation: Naturally Occurring Selenosugars in Human Urine

The following table summarizes the key selenosugars that have been identified as natural metabolites in humans.

| Compound Name | Abbreviation | Molecular Formula | Notes |

| 1β-methylseleno-N-acetyl-D-galactosamine | This compound | C9H17NO5Se | A primary focus of this guide.[8] |

| 1β-methylseleno-D-galactosamine | - | C7H15NO4Se | A related galactosamine derivative.[9] |

| 1β-methylseleno-N-acetyl-D-glucosamine | - | C9H17NO5Se | A glucosamine derivative.[9] |

Potential Therapeutic Applications: A Parallel with GalNAc-siRNA Conjugates

While direct therapeutic applications of this compound are still under investigation, the extensive development of its non-selenium analog, N-acetylgalactosamine (GalNAc), in drug delivery provides a powerful model for its potential. GalNAc-siRNA conjugates are a leading platform for delivering RNA interference (RNAi) therapeutics specifically to the liver.[10][][12][13]

The mechanism relies on the high-affinity binding of trivalent GalNAc ligands to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[14][15][16] This binding triggers rapid receptor-mediated endocytosis, delivering the therapeutic payload into the cell.[12][13] Given the structural similarity, it is hypothesized that this compound could be explored as a novel targeting ligand for ASGPR, potentially offering altered pharmacokinetic or pharmacodynamic properties due to the presence of selenium.

Signaling Pathway: GalNAc-siRNA Conjugate-Mediated Gene Silencing

The following diagram illustrates the established pathway for liver-targeted gene silencing using GalNAc-siRNA conjugates.

Caption: Pathway of GalNAc-siRNA conjugate delivery and action in hepatocytes.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of this compound are not widely available in public literature, reflecting its status as a relatively niche metabolite. However, established methods for related compounds can serve as a foundation for researchers.

Generalized Synthesis of Selenoglycosides

The chemical synthesis of selenoglycosides typically involves the reaction of a glycosyl halide or a similar activated sugar derivative with a selenium-containing nucleophile.[7]

General Protocol Outline:

-

Preparation of Glycosyl Donor: A protected monosaccharide (e.g., peracetylated galactosamine) is converted into a reactive glycosyl donor, such as a glycosyl bromide.

-

Preparation of Selenium Nucleophile: A selenium nucleophile, such as potassium selenocyanate (KSeCN) or diphenyl diselenide ((PhSe)₂), is prepared. For methylseleno-derivatives, sodium methylselenolate (NaSeMe) can be generated in situ.

-

Glycosylation Reaction: The glycosyl donor is reacted with the selenium nucleophile under an inert atmosphere. The stereochemical outcome (α or β anomer) is controlled by the choice of solvent, temperature, and protecting groups.

-

Deprotection: Protecting groups (e.g., acetyl groups) are removed from the sugar moiety using standard conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield the final selenoglycoside.

-

Purification: The final product is purified using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Identification of Selenium Metabolites from Biological Samples

The discovery of this compound in urine provides a template for its detection and quantification in biological matrices.[8] The workflow generally involves separation followed by element-specific detection.

Workflow Outline:

-

Sample Preparation: Urine or other biological fluids are collected. Samples may be pre-treated by centrifugation to remove particulates and enzymatic digestion to release conjugated metabolites.

-

Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system, typically a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate the various metabolites based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into an inductively coupled plasma mass spectrometer (ICP-MS) for sensitive and specific detection of selenium-containing compounds. Alternatively, electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for structural elucidation and quantification.[8]

-

Data Analysis: The resulting chromatograms are analyzed to identify peaks corresponding to selenium isotopes. Retention time and mass-to-charge ratio are compared against synthetic standards for positive identification and quantification.

Workflow Diagram: Metabolite Identification

The following diagram outlines a typical experimental workflow for identifying selenium metabolites like this compound.

Caption: General workflow for the identification of selenium metabolites.

Conclusion and Future Directions

This compound is a naturally occurring selenosugar that represents an interesting intersection of selenium metabolism and carbohydrate chemistry. Its discovery in human urine confirms its biological relevance. While current knowledge is limited, its structural similarity to the widely used GalNAc targeting ligand suggests a promising avenue for research in targeted drug delivery.

Future research should focus on:

-

Developing robust and scalable synthetic routes for this compound to enable further biological studies.

-

Conducting in vitro studies to determine the binding affinity of this compound for the asialoglycoprotein receptor.

-

Evaluating the stability, efficacy, and toxicity of this compound-drug conjugates in preclinical models.

-

Further elucidating the metabolic pathways that lead to the biosynthesis of this compound in humans.

This guide serves as a foundational resource to stimulate and support these future investigations into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Selenium in biology - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Selenium - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Sweet Selenium: Synthesis and Properties of Selenium-Containing Sugars and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics | Semantic Scholar [semanticscholar.org]

- 12. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]

- 15. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]

- 16. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of SeGalNac in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the current understanding of the biosynthesis of methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside (SeGalNac), a significant human metabolite of the essential trace element selenium. Contrary to a classical anabolic pathway, the formation of this compound is intricately linked to the detoxification and excretory pathways of selenium. This document synthesizes the existing scientific literature to provide a comprehensive overview of the proposed metabolic route, quantitative data on selenium metabolites, detailed experimental protocols for their analysis, and visual representations of the key processes. As a primary urinary metabolite, understanding the formation of this compound is crucial for assessing selenium status and metabolism in humans, with implications for nutrition, toxicology, and drug development.

Introduction: this compound in the Context of Human Selenium Metabolism

Selenium is an essential micronutrient vital for human health, primarily functioning as a component of selenoproteins. The metabolism of selenium is a complex process involving absorption, incorporation into selenoproteins, and excretion of excess amounts to prevent toxicity. This compound has been identified as a major urinary selenium metabolite in humans, particularly within the required to low-toxic range of selenium intake[1][2]. Its presence and concentration in urine can serve as a biomarker for selenium status. Unlike well-defined biosynthetic pathways for essential molecules, the formation of this compound is considered a detoxification process.

Proposed Metabolic Pathway of this compound

Current research suggests a putative pathway for the formation and excretion of this compound, which begins with the central selenium intermediate, selenide (H₂Se). This pathway is not a formal "biosynthesis" for a functional molecule but rather an excretory route.

A proposed metabolic pathway involves the conjugation of selenide with glutathione to form a glutathione-S-conjugated selenosugar, which is then methylated to yield this compound[1][2]. The exact enzymatic machinery driving these steps in humans is still under investigation.

Diagram of the Proposed this compound Metabolic Pathway

References

The Physiological Role of SeGalNac in Selenium Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium is an essential trace element vital for human health, primarily through its incorporation into selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. The metabolism of selenium is a complex process involving the assimilation of various inorganic and organic forms of the element, their conversion to a central intermediate, selenide, and subsequent utilization for selenoprotein synthesis or excretion. A key metabolite in the excretory pathway is 1β-methylseleno-N-acetyl-d-galactosamine, commonly known as SeGalNac or selenosugar.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the physiological role of this compound in selenium metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways. While primarily recognized as a urinary excretion product, the full spectrum of this compound's biological activities remains an active area of investigation.[4]

Core Concepts in Selenium Metabolism

Dietary selenium, from both inorganic (selenite, selenate) and organic (selenomethionine, selenocysteine) sources, is absorbed and metabolized, converging at the key intermediate, hydrogen selenide (H₂Se). From this point, selenium is partitioned into two main pathways:

-

Anabolic Pathway: Hydrogen selenide is utilized for the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, which is then incorporated into a variety of functional selenoproteins.

-

Catabolic and Excretory Pathway: Excess selenium is detoxified and prepared for excretion, primarily through methylation and subsequent formation of metabolites like trimethylselenonium (TMSe) and selenosugars, including this compound.[3]

This compound has been identified as a major urinary selenium metabolite, particularly within the required to low-toxic range of selenium intake.[3][4] Its formation is considered a crucial mechanism for maintaining selenium homeostasis and preventing toxicity from excessive intake.

Physiological Role of this compound

The primary established physiological role of this compound is its function as a terminal metabolite in the excretion of selenium.[1][2] Its formation facilitates the safe removal of excess selenium from the body, thereby playing a crucial role in detoxification.

Excretion and Detoxification: The conversion of selenide to this compound represents a detoxification pathway. Selenide itself can be toxic, and its methylation and subsequent conjugation to an acetylated galactosamine moiety render it a water-soluble, readily excretable compound.[4] The structure of this compound, 1β-methylseleno-N-acetyl-d-galactosamine, has been confirmed through spectroscopic data and chemical synthesis.[4]

Precursor and Metabolic Pathway: Research has identified a precursor to methylated selenosugars: a selenosugar conjugated with glutathione. This suggests a metabolic pathway where selenide is first conjugated to glutathione and then to a sugar moiety, followed by methylation to form this compound.[4]

Potential for Other Biological Activities: While excretion is its main known function, the biological significance of selenosugars like this compound is not fully understood and is an area of ongoing research.[4] Studies on other selenium-containing organic compounds, such as selenium polysaccharides, have shown various biological activities, including antioxidant and immune-regulatory effects.[5][6][7][8] However, direct evidence for such roles for this compound is currently limited. There is speculation that selenosugars could have roles beyond simple excretion, but further investigation is required to elucidate any potential signaling or regulatory functions.

Quantitative Data on this compound

Quantitative analysis of this compound in biological fluids, particularly urine, is essential for assessing selenium status and metabolism. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization tandem mass spectrometry (ESI-MS/MS) are the primary techniques used for this purpose.[4]

| Parameter | Matrix | Analytical Method | Reported Concentration Range | Reference |

| This compound | Human Urine | LC-ESI-MS/MS | Varies depending on selenium intake. Can be a major urinary Se species. | [9] |

| This compound | Rat Urine (Se-supplemented) | HPLC-ICP-MS | Dose-dependent increase, plateauing at higher Se intakes. | [3] |

| Hepatic Se Metabolite A (GS-Se-GalNAc) | Rat Liver | HPLC-ESI-MS | Detected upon inhibition of methylation. | [4] |

Experimental Protocols

Synthesis of 1β-Methylseleno-N-acetyl-D-galactosamine (this compound)

This protocol is based on the chemical synthesis described in the literature.[4]

Materials:

-

Tetra-O-acetyl-α-D-galactosaminyl bromide

-

Sodium methylselenide (NaSeCH₃)

-

Dry methanol

-

Sodium methoxide

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction: React tetra-O-acetyl-α-D-galactosaminyl bromide with sodium methylselenide in a suitable solvent.

-

Purification: Purify the resulting acetylated selenosugar by column chromatography.

-

Deacetylation: Remove the acetyl groups using a catalytic amount of sodium methoxide in dry methanol.

-

Final Purification: Purify the final product, 1β-methylseleno-N-acetyl-d-galactosamine, to yield a crystalline solid.

-

Characterization: Confirm the structure using fast atomic bombardment mass spectrometry (FAB-MS) and ¹H NMR spectroscopy.[4]

Quantification of this compound in Urine by HPLC-ESI-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound.

Sample Preparation:

-

Collect 24-hour urine samples.

-

If necessary, treat the urine with urease to remove urea.

-

Perform a solid-phase extraction (SPE) or a simple dilution to prepare the sample for analysis.

LC-MS/MS Analysis:

-

Chromatography: Use a suitable HPLC column (e.g., a gel filtration or reversed-phase column) to separate the selenium species.[4]

-

Mass Spectrometry: Employ an electrospray ionization source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation patterns for quantification.[9]

-

Quantification: Use a calibration curve prepared with synthesized this compound standards to determine the concentration in the samples.

Signaling Pathways and Workflows

Caption: Metabolic pathway of selenium leading to the formation and excretion of this compound.

Caption: Experimental workflow for the quantification of this compound in urine.

Conclusion and Future Directions

This compound is a well-established urinary metabolite of selenium, playing a definitive role in the detoxification and excretion of this essential trace element. Its formation is a key step in maintaining selenium homeostasis. While current research has elucidated its structure and metabolic origin, the broader physiological significance of this compound remains an intriguing area for future exploration.

For researchers, scientists, and drug development professionals, understanding the complete metabolic fate of selenium, including the formation of selenosugars like this compound, is crucial for developing safe and effective selenium-based therapeutics and for accurately assessing selenium status in clinical and research settings. Future studies should aim to investigate potential biological activities of this compound beyond its role in excretion, including its possible interactions with cellular signaling pathways and its effects on gene expression, which could unveil novel functions for this important selenium metabolite.

References

- 1. 1β-Methylseleno-N-acetyl-D-galactosamine - Wikipedia [en.wikipedia.org]

- 2. methyl 2-(acetylamino)-2-deoxy-1-seleno-beta-D-galactopyranoside | C9H17NO5Se | CID 11551129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1beta-methylseleno-N-acetyl-D-galactosamine (CHEBI:77010) [ebi.ac.uk]

- 4. Selenosugars are key and urinary metabolites for selenium excretion within the required to low-toxic range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the biological activities of selenium polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenosugar, selenopolysaccharide, and putative selenoflavonoid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

SeGalNAc: A Comprehensive Technical Guide to its Role as a Biomarker for Selenium Status

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium is an essential trace element crucial for human health, playing a vital role in antioxidant defense, thyroid hormone metabolism, and immune function. Assessing an individual's selenium status is critical for diagnosing deficiency, preventing toxicity, and understanding its role in various diseases. While several biomarkers for selenium status exist, there is a growing interest in urinary metabolites that reflect recent selenium intake and metabolic processing. Among these, methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside (SeGalNAc), a selenosugar, has emerged as a significant and promising biomarker. This technical guide provides an in-depth analysis of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways to support its evaluation and application in research and clinical settings.

This compound as a Biomarker of Selenium Status

This compound is a major urinary metabolite of selenium in humans and other mammals, particularly within the required to low-toxic range of selenium intake. Its excretion is a key part of the body's mechanism for handling excess selenium, converting it into a water-soluble, excretable form. Studies have shown that urinary this compound levels increase with selenium supplementation, indicating its potential as a responsive biomarker to changes in selenium intake.[1][2]

Comparison with Other Selenium Biomarkers

Several biomarkers are used to assess selenium status, each with its advantages and limitations.

| Biomarker | Matrix | What it Reflects | Advantages | Limitations |

| Total Selenium | Plasma/Serum | Recent selenium intake | Widely used and readily available. | Can be influenced by acute-phase responses and does not distinguish between different selenium species. |

| Glutathione Peroxidase (GPx) Activity | Erythrocytes, Plasma | Functional selenium status | Reflects the activity of a key selenoenzyme. | Activity plateaus at adequate selenium levels, making it less useful for assessing higher intake or toxicity. |

| Selenoprotein P (SEPP1) | Plasma/Serum | Selenium transport and functional status | Considered a good indicator of selenium status, particularly in deficient states. | Levels can be influenced by inflammation and other physiological conditions. |

| This compound | Urine | Recent selenium intake and metabolism | Non-invasive sample collection; reflects the metabolic processing of selenium for excretion. | Less established than other biomarkers; requires specialized analytical methods for quantification. |

Quantitative Data on Urinary Selenium Excretion

While direct quantitative data correlating specific urinary this compound concentrations to defined selenium statuses (deficient, adequate, toxic) is still emerging, data on total urinary selenium excretion provides a valuable framework. A strong correlation exists between dietary selenium intake and daily urinary selenium excretion.[3][4]

| Selenium Status | Typical Daily Urinary Selenium Excretion (µ g/day ) | Notes |

| Deficient | < 20 | Urinary excretion is significantly reduced to conserve selenium. |

| Adequate | 20 - 200 | This range is generally not associated with deficiency or toxicity problems.[4][5] |

| High/Toxic | > 200 | Excretion increases to eliminate excess selenium. Trimethylselenonium ion (TMSe) becomes a more significant metabolite in cases of very high intake.[4][5] |

In a study with healthy individuals, the mean urinary selenium level was reported as 26.77 µg/L, corresponding to a mean dietary intake of 84.09 µ g/day .[6][7] After selenium supplementation, urinary this compound is readily detected and quantifiable.[1][2]

Experimental Protocols for this compound Quantification

The gold standard for the quantification of this compound in urine is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with an inductively coupled plasma mass spectrometer (ICP-MS) for selenium-specific detection or an electrospray ionization tandem mass spectrometer (ESI-MS/MS) for structural confirmation and quantification.[1][8]

Sample Preparation

Proper sample preparation is crucial for accurate quantification and to minimize matrix effects.

-

Collection : Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is ideal to account for diurnal variations, though spot urine samples can also be used.

-

Initial Processing : To remove urea and salts that can interfere with analysis, the urine sample can be treated with urease and then extracted with methanol.[8]

-

Solid-Phase Extraction (SPE) : For cleaner extracts, SPE can be employed. The specific sorbent and elution solvents would need to be optimized for this compound.

-

Pre-concentration : If concentrations are low, samples can be pre-concentrated by lyophilization or evaporation under a stream of nitrogen.[9]

HPLC-MS/MS Method

The following is a generalized protocol synthesized from multiple sources.[1][8][10]

1. Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column is commonly used for the separation of selenosugars.[1][10] The separation of isomers like this compound and SeGluNAc may require specialized columns or optimized chromatographic conditions.[11]

-

Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and an organic component (e.g., methanol or acetonitrile). A gradient elution is often employed to achieve optimal separation.

-

Flow Rate: Typical flow rates for analytical LC are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible retention times.

2. Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is common for polar molecules like this compound.[1][2]

-

Polarity: Positive ion mode is typically used for the detection of the protonated molecule [M+H]⁺.

-

Scan Mode: For quantification, Selected Reaction Monitoring (SRM) is the preferred mode due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

-

Precursor and Product Ions: The specific m/z values for the precursor ion (the molecular ion of this compound) and its characteristic product ions after fragmentation need to be determined by direct infusion of a this compound standard.

-

Collision Energy: The collision energy required to fragment the precursor ion into the desired product ions must be optimized for maximum signal intensity.

3. Quantification:

-

Internal Standard: An internal standard is crucial for accurate quantification to correct for variations in sample preparation and instrument response. Ideally, a stable isotope-labeled version of this compound would be used. If unavailable, a structurally similar compound that is not present in the sample can be used.

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations (with the internal standard added) and plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in unknown samples is then determined from this curve.

Metabolic Pathway of this compound Synthesis

The biosynthesis of this compound is part of the detoxification pathway for selenium. Various forms of dietary selenium, including selenomethionine, selenocysteine, selenite, and selenate, are metabolized to a central intermediate, hydrogen selenide (H₂Se).[12][13] This selenide can then be utilized for the synthesis of essential selenoproteins or, when in excess, be directed towards excretory pathways.

The formation of this compound involves the methylation of a selenium compound and its subsequent conjugation with an activated form of N-acetylgalactosamine, which is UDP-N-acetylgalactosamine (UDP-GalNAc).[14] The synthesis of UDP-GalNAc itself is a known enzymatic pathway in cells.[15]

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in urine samples.

Conclusion

This compound holds considerable promise as a specific and responsive biomarker for recent selenium intake and metabolism. Its non-invasive measurement in urine offers a significant advantage in clinical and research settings. While further studies are needed to establish definitive concentration ranges corresponding to different selenium statuses, the analytical methods for its reliable quantification are well-established. This technical guide provides a solid foundation for researchers and drug development professionals to incorporate the analysis of this compound into their studies, contributing to a more comprehensive understanding of selenium's role in health and disease. As research progresses, this compound is poised to become an invaluable tool in the assessment of selenium nutritional status.

References

- 1. Determination of selenosugars in crude human urine using high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Urinary selenium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical parameters of liquid chromatography at critical conditions in context of poloxamers: Pore diameter, mobile phase composition, temperature and gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Associations between Urinary and Dietary Selenium and Blood Metabolic Parameters in a Healthy Northern Italy Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Associations between Urinary and Dietary Selenium and Blood Metabolic Parameters in a Healthy Northern Italy Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenosugars are key and urinary metabolites for selenium excretion within the required to low-toxic range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selenium speciation in human urine samples by LC- and CE-ICP-MS—separation and identification of selenosugars - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 11. Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA involves three easily distinguished 4-epimerase enzymes, Gne, Gnu and GnaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme cascades for nucleotide sugar regeneration in glycoconjugate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation of SeGalNAc: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential trace element, undergoes a complex series of metabolic transformations in vivo. A key aspect of this metabolism, particularly under conditions of selenium supplementation, is the formation of selenosugars, with 1β-methylseleno-N-acetyl-D-galactosamine (SeGalNAc) being a prominent metabolite identified in urine. Understanding the in vivo stability and degradation of this compound is crucial for elucidating the pathways of selenium excretion and for the development of novel therapeutics and diagnostics that may leverage this unique biochemical entity. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo fate of this compound, including its metabolic pathway, analytical detection methods, and the current landscape of stability and degradation data.

Metabolic Pathway of this compound

The formation of this compound is an integral part of the detoxification and excretion pathway for excess selenium. Following administration or dietary intake, various forms of selenium are metabolized, primarily in the liver, to a central intermediate, hydrogen selenide (H₂Se). This reactive species can then be incorporated into selenoproteins or enter a methylation pathway for excretion.

The biosynthesis of this compound is dependent on S-adenosylmethionine (SAM) as a methyl group donor. The proposed metabolic conversion involves the conjugation of a selenium intermediate with a derivative of N-acetylgalactosamine, followed by methylation. The resulting this compound is a water-soluble compound that is efficiently cleared from the body via urinary excretion.

In Vivo Stability and Degradation

Currently, there is a notable lack of specific quantitative data in the public domain regarding the in vivo stability and degradation kinetics of the this compound moiety itself. Research has predominantly focused on the stability of GalNAc when conjugated to small interfering RNAs (siRNAs), where chemical modifications to the siRNA backbone significantly enhance the overall stability and duration of action of the conjugate.

Data Presentation: Quantitative Data Summary

Due to the absence of specific studies detailing the in vivo stability and degradation rates of this compound, a quantitative data table cannot be provided at this time. Research in this area is warranted to fill this knowledge gap.

Experimental Protocols

While specific protocols for assessing the in vivo stability of this compound are not established, methodologies for the analysis of selenosugars in biological matrices can be adapted for such purposes. The primary analytical technique for the detection and quantification of this compound is Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).

Protocol: Analysis of this compound in Urine by LC-ICP-MS

1. Sample Preparation:

- Collect urine samples and store them at -80°C until analysis.

- Thaw samples at room temperature and centrifuge to remove any particulate matter.

- Dilute the urine sample with a suitable mobile phase or deionized water to an appropriate concentration for analysis.

- Prepare calibration standards of synthesized this compound in a matrix-matching solution.

2. Liquid Chromatography (LC) Separation:

- Column: A suitable anion-exchange or reversed-phase column for the separation of polar, water-soluble compounds.

- Mobile Phase: An aqueous mobile phase, often with a buffer such as ammonium acetate, is used. A gradient elution may be employed to achieve optimal separation from other urinary components.

- Flow Rate: A typical flow rate of 0.5-1.0 mL/min is used.

- Injection Volume: 10-50 µL of the prepared sample is injected.

3. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Detection:

- The eluent from the LC column is introduced into the ICP-MS.

- The ICP-MS is tuned to monitor for selenium isotopes (e.g., m/z 78, 80, 82).

- The high sensitivity and elemental specificity of ICP-MS allow for the detection and quantification of selenium-containing compounds at very low concentrations.

4. Data Analysis:

The retention time of the peak corresponding to this compound is compared to that of the standard.

Quantification is performed by generating a calibration curve from the analysis of the this compound standards.

Figure 2: Experimental workflow for the analysis of this compound in biological samples. Conclusion and Future Directions

This compound is a recognized and important metabolite in the in vivo processing of selenium. While its metabolic pathway of formation and excretion is generally understood, there remains a significant gap in the literature concerning its specific in vivo stability and degradation kinetics. The development of robust analytical methods, such as the LC-ICP-MS protocol outlined, is fundamental to enabling studies that can quantify these parameters. Future research should focus on determining the half-life of this compound in biological fluids and tissues to provide a more complete picture of its pharmacokinetics. Such data will be invaluable for researchers in the fields of nutrition, toxicology, and drug development who are interested in the biological roles and potential applications of selenium and its metabolites.

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of GalNAc-Conjugated siRNA Therapeutics

A Note on "SeGalNac": Initial searches for the compound "this compound" indicate that this term refers to a selenium metabolite found in human urine, studied in the context of selenoglucose metabolism. There is a lack of publicly available data on its use as a therapeutic agent, and consequently, no detailed pharmacokinetic or bioavailability studies in that context. However, the query strongly aligns with the well-established and therapeutically significant class of molecules known as GalNAc-conjugated siRNA , which are at the forefront of RNA interference (RNAi) therapeutics. This guide will, therefore, focus on this class of compounds to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.

Introduction to GalNAc-siRNA Conjugates

N-acetylgalactosamine (GalNAc)-conjugated small interfering RNAs (siRNAs) represent a breakthrough in RNAi therapeutics, enabling targeted delivery to hepatocytes. By attaching a trivalent GalNAc ligand, these molecules leverage the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells, to facilitate rapid and efficient cellular uptake via endocytosis. This targeted approach enhances potency, improves the safety profile by minimizing off-target effects, and allows for subcutaneous administration with infrequent dosing schedules, marking a significant advancement over previous delivery methods. Several GalNAc-siRNA drugs, including Givosiran, Lumasiran, Inclisiran, and Vutrisiran, have been approved, validating the platform's clinical utility.

Pharmacokinetics and Bioavailability

The pharmacokinetic (PK) profile of GalNAc-siRNA conjugates is characterized by rapid absorption from the subcutaneous injection site, swift distribution from plasma to the liver, and a short plasma half-life. Despite the rapid clearance from circulation, the therapeutic effect is remarkably durable due to the stable accumulation of the siRNA within hepatocytes and its prolonged engagement with the RNA-induced silencing complex (RISC).

Absorption and Distribution

Following subcutaneous administration, GalNAc-siRNA conjugates are rapidly absorbed, reaching maximum plasma concentrations (Cmax) typically within 3 to 6 hours[1][2][3]. The conjugation to GalNAc facilitates high-affinity binding to ASGPR on hepatocytes, leading to efficient and rapid uptake from the bloodstream into the liver[4]. This targeted distribution results in a very high liver-to-plasma exposure ratio. The apparent volume of distribution for these drugs is relatively small, reflecting their primary confinement to the circulatory system and the target organ[5][6].

Metabolism and Excretion

GalNAc-siRNA conjugates are metabolized by endo- and exonucleases into shorter nucleotide fragments[5][7]. They are not substrates for, nor do they inhibit or induce, cytochrome P450 enzymes, indicating a low potential for drug-drug interactions mediated by these pathways[4][7]. The primary active metabolite is often an AS(N-1)3' species, where one nucleotide is lost from the 3' end of the antisense strand; this metabolite can be equipotent to the parent compound[3][4]. Elimination from the plasma is rapid, with a terminal half-life of approximately 5 to 9 hours[1][2][3][6]. Renal excretion of the unchanged drug is a minor pathway, accounting for roughly 16-26% of the administered dose[5][6][8].

Data Presentation: Pharmacokinetic Parameters of Approved GalNAc-siRNA Therapeutics

The following tables summarize key pharmacokinetic parameters from human clinical studies for several approved GalNAc-siRNA drugs.

Table 1: Plasma Pharmacokinetic Parameters of Givosiran

| Parameter | Value | Reference |

|---|---|---|

| Administration Route | Subcutaneous | [3] |

| Tmax (Time to Peak) | 0.5 - 5 hours | [3] |

| Terminal Half-life (t½) | 4 - 10 hours | [3] |

| Metabolism | Nuclease-mediated | [4][9] |

| Primary Metabolite | AS(N-1)3' givosiran (active) | [3][9] |

| Primary Excretion Route | Predominantly hepatic uptake | [10] |

| Renal Clearance | < 20% of total clearance |[10] |

Table 2: Plasma Pharmacokinetic Parameters of Lumasiran

| Parameter | Value (in patients ≥20 kg) | Reference |

|---|---|---|

| Administration Route | Subcutaneous | [8] |

| Tmax (Time to Peak) | 4.0 hours | [7][8] |

| Cmax (at 3 mg/kg dose) | 529 ng/mL | [7][8] |

| AUC (at 3 mg/kg dose) | 7400 ng*h/mL | [7] |

| Terminal Half-life (t½) | 5.2 hours | [7][8] |

| Apparent Volume of Dist. | 4.9 L | [7][8] |

| Protein Binding | 77% - 85% | [7][8] |

| Metabolism | Nuclease-mediated | [7][8] |

| Unchanged in Urine | Up to 26% within 24h |[8] |

Table 3: Plasma Pharmacokinetic Parameters of Inclisiran

| Parameter | Value (at 284 mg dose) | Reference |

|---|---|---|

| Administration Route | Subcutaneous | [6] |

| Tmax (Time to Peak) | ~4 hours | [2][6] |

| Cmax | 509 ng/mL | [6][11] |

| AUC₀-inf | 7980 ng*h/mL | [6][11] |

| Terminal Half-life (t½) | ~9 hours | [6] |

| Apparent Volume of Dist. | ~500 L | [6] |

| Protein Binding | 87% (in vitro) | [2][6] |

| Metabolism | Nuclease-mediated | [2][6] |

| Unchanged in Urine | ~16% |[6][11] |

Table 4: Plasma Pharmacokinetic Parameters of Vutrisiran

| Parameter | Value (at 25 mg dose) | Reference |

|---|---|---|

| Administration Route | Subcutaneous | [1][5] |

| Tmax (Time to Peak) | 3 - 5 hours | [1][12] |

| Cmax | 87.5 - 120 ng/mL | [5] |

| AUC₀-last | 0.854 - 1.04 h*µg/mL | [5] |

| Terminal Half-life (t½) | ~5.2 hours | [1][5] |

| Apparent Volume of Dist. | 10.1 L | [5] |

| Protein Binding | ~80% (concentration-dependent) | [5] |

| Metabolism | Nuclease-mediated | [5] |

| Unchanged in Urine | ~19.4% |[5] |

Key Signaling Pathways and Mechanisms

The therapeutic effect of GalNAc-siRNA conjugates is mediated by two critical biological processes: the targeted uptake into hepatocytes via the asialoglycoprotein receptor and the subsequent gene silencing through the RNA interference pathway.

ASGPR-Mediated Endocytosis

The trivalent GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte surface. This interaction triggers clathrin-mediated endocytosis, internalizing the conjugate into an endosome. As the endosome acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface. A small but therapeutically effective fraction of the siRNA escapes the endosome to enter the cytoplasm, where it can engage with the RNAi machinery.

RNA Interference (RNAi) Pathway

Once in the cytoplasm, the double-stranded siRNA is loaded into the RISC. The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand is retained. This guide strand directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. The Argonaute-2 (Ago2) protein, a catalytic component of RISC, then cleaves the target mRNA, leading to its degradation and preventing protein synthesis, thereby achieving gene silencing.

Experimental Protocols

Characterizing the pharmacokinetics and pharmacodynamics (PK/PD) of GalNAc-siRNA conjugates involves a series of well-defined in-vivo and analytical procedures.

In-Vivo Animal Study Protocol (Rodent/Non-Human Primate)

A typical non-clinical PK/PD study follows this general workflow:

-

Animal Models: Male Sprague Dawley rats (6-8 weeks old) or Cynomolgus monkeys (2-4 kg) are commonly used[13][14][15]. For target-specific studies, transgenic or disease models may be employed. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC)[14][15].

-

Dosing: The GalNAc-siRNA test article is formulated in a sterile saline solution (e.g., 0.9% NaCl) and administered via a single subcutaneous injection, typically in the upper back region[15]. Dose volumes are adjusted based on body weight (e.g., 5 mL/kg for rats)[15].

-

Sample Collection:

-

Blood: Serial blood samples are collected at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis[14].

-

Tissues: At the study terminus or at predefined time points, animals are euthanized. The target organ (liver) and other relevant tissues (e.g., kidney, spleen) are collected, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C[15][16]. Liver biopsies may also be taken at intermediate time points in larger animal studies[14].

-

-

Pharmacodynamic Assessment: For PD analysis, serum or plasma is used to measure the levels of the target protein (e.g., via ELISA), and liver tissue is used to quantify target mRNA levels (e.g., via RT-qPCR) to determine the extent and duration of gene knockdown[17][18].

Bioanalytical Methods for Quantification

-

Quantification of siRNA in Plasma and Tissue:

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-TOF-MS) is the gold standard for quantifying the parent siRNA and its metabolites[17].

-

Sample Preparation: siRNA is extracted from the biological matrix (plasma or tissue homogenate) using solid-phase extraction (SPE), often with weak anion exchange (WAX) plates[19]. An internal standard, preferably a stable isotope-labeled version of the siRNA, is added to improve accuracy[19].

-

Analysis: Under denaturing conditions, the sense and antisense strands are separated and quantified. The method can achieve a lower limit of quantitation (LLOQ) in the range of 5-10 ng/mL in plasma[17].

-

-

Quantification of RISC-Loaded siRNA in Tissue:

-

Purpose: To measure the amount of therapeutically active siRNA engaged with the RISC complex in the target tissue.

-

Method: This is achieved through Argonaute-2 (Ago2) immunoprecipitation followed by stem-loop reverse transcription quantitative PCR (RT-qPCR)[16][20][21][22].

-

Protocol:

-

Lysate Preparation: Frozen liver tissue is homogenized in a lysis buffer.

-

Immunoprecipitation (IP): The lysate is incubated with magnetic beads conjugated to an anti-Ago2 antibody to capture the RISC complexes.

-

Washing & Elution: The beads are washed to remove non-specific binding, and the bound siRNA is then eluted.

-

Quantification: The concentration of the guide strand in the eluate is quantified using a highly sensitive and specific stem-loop RT-qPCR assay[16][18]. This method can achieve an LLOQ of approximately 0.25–1 ng/g of tissue[18].

-

-

References

- 1. Single-Dose Pharmacokinetics and Pharmacodynamics of Transthyretin Targeting N-acetylgalactosamine-Small Interfering Ribonucleic Acid Conjugate, Vutrisiran, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pharmacokinetics and Pharmacodynamics of the Small Interfering Ribonucleic Acid, Givosiran, in Patients With Acute Hepatic Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonclinical Pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion of Givosiran, the First Approved N-Acetylgalactosamine-Conjugated RNA Interference Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Lumasiran: A Review in Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alnylam.com [alnylam.com]

- 10. Population Pharmacokinetic Analysis of the RNAi Therapeutic Givosiran in Patients with Acute Hepatic Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novartis.com [novartis.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. academic.oup.com [academic.oup.com]

- 14. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrated Bioanalysis Strategies in Non-clinical Early In Vivo PK Studies of siRNAs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Quantitative evaluation of siRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Relative Quantification of siRNA Strand Loading into Ago2 for Design of Highly Active siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SeGalNac: A Key Selenium Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

SeGalNac (2-acetamido-2-deoxy-1-seleno-β-D-galactopyranose) is a significant selenium-containing monosaccharide identified as a key metabolite in human urine. Its presence and concentration are indicative of the metabolic pathways of selenium, an essential trace element with a dual role in human health. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis and purification protocol, and its known biological roles and associated metabolic pathways. This document is intended to serve as a valuable resource for researchers in the fields of selenium metabolism, drug development, and nutritional science.

Chemical Properties

This compound is a selenosugar, a class of selenium compounds that play a crucial role in the detoxification and excretion of selenium. While extensive experimental data on the physicochemical properties of this compound are not widely published, its structural similarity to other N-acetylated hexosamines allows for the inference of some of its characteristics.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1365541-49-6 | [1] |

| Chemical Formula | C₈H₁₅NO₅Se | [1] |

| Molecular Weight | 284.17 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[2][3] Insoluble in nonpolar organic solvents. | Inferred |

| Stability | Should be stored under recommended conditions as per the Certificate of Analysis, typically at room temperature in the continental US, though this may vary elsewhere.[1] Stability studies should assess physical, chemical, biological, and microbiological attributes over time.[4][5] | Inferred |

Experimental Protocols

Synthesis of this compound

An efficient synthesis of methyl 2-acetamido-2-deoxy-1-seleno-β-D-hexopyranosides, including the galacto-configured this compound, has been reported.[6] The following protocol is a generalized representation of the synthesis of such selenosugars, based on established methods for analogous compounds.[7]

Experimental Workflow for this compound Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Preparation of the Glycosyl Halide: D-galactosamine pentaacetate serves as the starting material for the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride or bromide.[6]

-

Glycosylation: The glycosyl halide is reacted with an appropriate alcohol (e.g., methanol) to form the corresponding methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranoside.[6]

-

Hydrolysis: The acetyl protecting groups are removed by hydrolysis to yield methyl 2-acetamido-2-deoxy-β-D-galactopyranoside.[6]

Purification of this compound

Purification of selenosugars like this compound is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for separating and purifying such compounds.

Purification Workflow

Caption: General workflow for the purification of this compound.

Methodology:

-

Column Selection: A suitable HPLC column, such as a reversed-phase C18 column, is chosen based on the polarity of this compound.

-

Mobile Phase: A gradient of solvents, typically water and a polar organic solvent like acetonitrile or methanol, is used to elute the compound from the column.

-

Detection: The eluting compounds are monitored using a detector, such as a UV detector or a mass spectrometer.

-

Fraction Collection: Fractions containing the purified this compound are collected.

-

Purity Assessment: The purity of the collected fractions is assessed using analytical techniques like analytical HPLC, NMR spectroscopy, and mass spectrometry.[6]

Biological Role and Signaling Pathways

This compound is a key urinary metabolite involved in the excretion of selenium.[8] The metabolism of selenium is crucial as it is an essential micronutrient that is toxic in excess. Selenosugars are considered to be the final, detoxified forms of selenium before excretion.[8]

Selenium Metabolism

Inorganic and organic forms of selenium are metabolized to a central intermediate, selenide.[8] Selenide is then utilized for the synthesis of selenoproteins, which are vital for various biological functions, or it is methylated and converted into excretable forms.[8]

Proposed Metabolic Pathway of Selenium Excretion

Caption: Simplified overview of selenium metabolism leading to excretion.

The formation of selenosugars like this compound is a major pathway for selenium excretion in humans and other mammals, particularly within the required to low-toxic range of selenium intake.[8] At higher, toxic doses, other methylated forms of selenium become more prominent in excretion.[8]

Biological Functions and Signaling

The direct biological activities and specific signaling pathways modulated by this compound are not yet fully elucidated. However, as a key component of selenium metabolism, its presence is intrinsically linked to the functions of selenoproteins. Selenoproteins are involved in a wide array of crucial cellular processes, including:

-

Antioxidant Defense: Glutathione peroxidases and thioredoxin reductases protect cells from oxidative damage.[9]

-

Thyroid Hormone Metabolism: Deiodinases are essential for the activation and deactivation of thyroid hormones.[9]

-

Immune Function: Selenoproteins play a role in modulating the immune response.

While this compound itself is primarily considered an excretory product, the efficiency of its formation and excretion can indirectly impact the overall selenium status of an individual, thereby influencing these vital biological functions. Further research is needed to determine if this compound has any direct signaling roles or biological activities beyond its function in selenium detoxification and elimination.

Conclusion

This compound is a critical metabolite in the human pathway for selenium excretion. Understanding its chemical properties, synthesis, and biological context is essential for researchers studying selenium metabolism, toxicology, and the development of selenium-based therapeutics. The protocols and information provided in this guide offer a foundational resource for further investigation into this important selenosugar. As research in selenium biology continues to advance, a more detailed understanding of the specific roles and potential bioactivities of this compound is anticipated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. bioglan.se [bioglan.se]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenosugars are key and urinary metabolites for selenium excretion within the required to low-toxic range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selenium in biology - Wikipedia [en.wikipedia.org]

A Technical Guide to the Metabolites of Selenoglucose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on selenoglucose metabolites. It covers their metabolic pathways, quantitative distribution in biological systems, and the experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the biological roles and therapeutic potential of these unique organoselenium compounds.

Introduction to Selenoglucose and its Metabolism

Selenium is an essential trace element that plays a critical role in human health, primarily through its incorporation into selenoproteins. The metabolism of selenium is complex, involving the transformation of various inorganic and organic selenium compounds into a common intermediate, selenide, which is then utilized for selenoprotein synthesis or excreted after methylation. Selenoglucose and its derivatives, often referred to as selenosugars, are important metabolites in the excretory pathway of selenium. Understanding the formation, distribution, and biological activity of these metabolites is crucial for elucidating the overall physiological effects of selenium and for the development of novel selenium-based therapeutic agents.

The primary urinary metabolite of selenium in humans and other mammals is methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside, also known as selenosugar 1.[1][2] This and other selenosugars are synthesized in the liver and are considered to be less toxic than their precursor selenium compounds, representing a detoxification pathway.[3] The study of these metabolites provides insights into selenium homeostasis and may reveal novel biomarkers for selenium status and disease.

Quantitative Distribution of Selenoglucose Metabolites

The quantification of selenoglucose metabolites in biological matrices is essential for understanding their pharmacokinetics and biological significance. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the primary analytical technique for the speciation and quantification of these compounds.[4]

Below is a summary of quantitative data on the distribution of selenium species, including selenosugars, in rat liver under varying levels of dietary selenium supplementation.

Table 1: Distribution of Selenium Metabolites in Rat Liver with Graded Selenite Supplementation [5]

| Dietary Se (µg/g as selenite) | Selenocysteine (% of total liver Se) | Selenosugars (% of total liver Se) | Protein-Bound Inorganic Se (% of total liver Se) |

| 0 (Se-deficient) | N/A | N/A | N/A |

| 0.24 (Se-adequate) | 43% | 32% | 22% |

| 5 (High Se) | 11% | 22% (Low Molecular Weight) | 64% |

N/A: Data not available in the cited source.

Metabolic Pathways of Selenocompounds

The metabolism of selenium involves a series of enzymatic and non-enzymatic reactions that convert various dietary selenium compounds into a central intermediate, hydrogen selenide (H₂Se). This intermediate can then be incorporated into selenoproteins via the synthesis of selenocysteine or undergo methylation for excretion, a pathway that leads to the formation of selenosugars.

Overview of Selenocompound Metabolism

The following diagram illustrates the central pathways in the metabolism of selenocompounds, leading to either selenoprotein synthesis or the formation of excretory metabolites like selenosugars.

Caption: Overview of selenocompound metabolism.

Experimental Protocols

The accurate analysis of selenoglucose metabolites requires meticulous sample handling and sophisticated analytical techniques. The following sections detail the key experimental protocols for the extraction and quantification of these compounds from biological matrices.

Sample Preparation and Extraction

Proper sample collection and preparation are critical to prevent the degradation or transformation of selenoglucose metabolites.

Tissue Samples (e.g., Liver):

-

Immediately after collection, snap-freeze the tissue samples in liquid nitrogen to quench metabolic activity.[6]

-

Store samples at -80°C until analysis.

-

For extraction, homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Perform a biphasic liquid-liquid extraction with an organic solvent like carbon disulfide to isolate elemental selenium and other nonpolar species, if necessary.[6][7]

-

For the analysis of polar metabolites like selenosugars, precipitate proteins from the aqueous homogenate using a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

The supernatant can be concentrated by vacuum centrifugation if necessary and reconstituted in a mobile phase-compatible solvent prior to analysis.

Blood Samples (Plasma/Serum):

-

Collect whole blood in appropriate anticoagulant-containing tubes (e.g., EDTA for plasma). For serum, allow the blood to clot at room temperature before centrifugation.

-

Separate plasma or serum by centrifugation as soon as possible after collection.

-

Store plasma/serum samples at -80°C.

-

For analysis, thaw the samples on ice and deproteinize by adding a cold organic solvent (e.g., 3 volumes of acetone) and incubating at -20°C for 30 minutes.

-

Centrifuge to remove precipitated proteins and collect the supernatant for analysis.

HPLC-ICP-MS Analysis

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry is the gold standard for the speciation and quantification of selenium compounds.

Table 2: Typical HPLC-ICP-MS Parameters for Selenosugar Analysis

| Parameter | Value/Condition |

| HPLC System | |

| Column | Anion-exchange column (e.g., Hamilton PRP-X100) or Reversed-phase C18 column |

| Mobile Phase A | 20 mM Ammonium acetate, pH 5.5 |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or gradient elution depending on the separation needs |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 100 µL |

| ICP-MS System | |

| Monitored Isotopes | ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se |

| RF Power | 1500 - 1600 W |

| Nebulizer Gas Flow | 0.8 - 1.2 L/min |

| Collision/Reaction Cell | Helium or hydrogen to reduce polyatomic interferences |

| Dwell Time | 100 - 300 ms per isotope |

Experimental Workflow:

The following diagram outlines the typical workflow for the analysis of selenoglucose metabolites from biological samples.

Caption: Workflow for selenoglucose metabolite analysis.

Synthesis of Selenoglucose Metabolites

The chemical synthesis of selenosugar standards is crucial for their identification and quantification in biological samples. The synthesis of methyl 2-acetamido-2-deoxy-1-seleno-β-D-gluco- and galacto-pyranosides has been reported and is essential for metabolic and toxicological studies.[3]

A general synthetic scheme involves the reaction of a protected glycosyl halide with a selenium nucleophile, followed by deprotection.

Caption: General synthesis of a selenosugar.

Cellular Effects and Signaling

The direct interaction of selenoglucose metabolites with specific signaling pathways is an emerging area of research. While much of the work has focused on the antioxidant properties of selenoproteins, there is evidence that selenium compounds can influence cellular processes such as proliferation and apoptosis. For instance, N-acetyl-selenomethionine has been shown to reduce the cell growth of certain cancer cell lines.[8] The cellular uptake and metabolism of selenosugar 1 have been studied in human cell lines, indicating that it is taken up without significant modification and does not contribute substantially to the intracellular selenium pool for selenoprotein synthesis.[3] This suggests that its biological role may be more related to its properties as an excretory end-product.

The interplay between selenium compounds and cellular redox signaling is complex. N-acetylcysteine (NAC), a precursor of the antioxidant glutathione, has been shown to enhance the production of reactive oxygen species (ROS) and the cytotoxicity of selenium nanoparticles in cancer cells, highlighting the pro-oxidant potential of selenium under certain conditions.[9] This suggests that the cellular context and the specific form of the selenium compound are critical determinants of its biological effect.

Further research is needed to elucidate the specific signaling pathways that may be modulated by selenoglucose metabolites and to determine their potential as therapeutic agents or modulators of cellular function.

References

- 1. Changes in Plasma Metabolite Concentrations after a Low-Glycemic Index Diet Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genomic atlas of the plasma metabolome prioritizes metabolites implicated in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetyl-l-cysteine Enhances the Effect of Selenium Nanoparticles on Cancer Cytotoxicity by Increasing the Production of Selenium-Induced Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Selenocarbohydrates: A Technical Guide to Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract